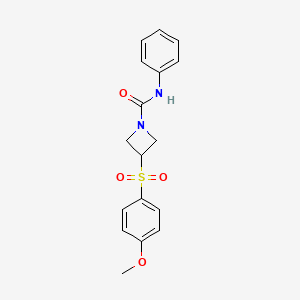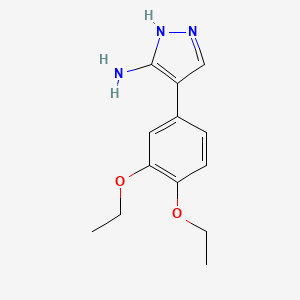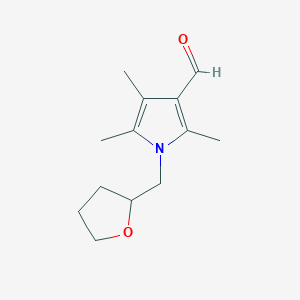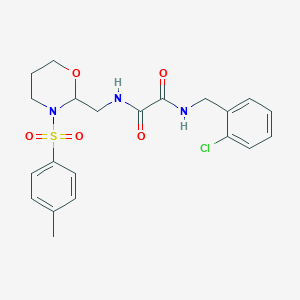
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives : Naphthoquinones, related through the sulfonyl moiety, were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. Compounds demonstrated potent activity and low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Compounds designed with sulfonamide and benzamide pharmacophores exhibited significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential for treating conditions associated with these enzymes (Tuğrak et al., 2020).
Antibacterial and Antimicrobial Applications
- Synthesis of Beta-Sultams : A study reported the solid-phase synthesis of beta-sultams, a class of compounds related to sulfonamides, for the potential development of new antibacterial agents. This indicates the broader utility of sulfonamide derivatives in antimicrobial research (Gordeev et al., 1997).
Chemical Synthesis and Material Science
- Synthesis of Thiazoles : The use of sulfonated polyacrylamide attached to nano-Fe3O4 as a catalyst for synthesizing thiazole derivatives demonstrates the role of sulfonyl-containing compounds in facilitating chemical reactions, highlighting their importance in synthetic chemistry and material science applications (Shahbazi-Alavi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine have been shown to interact with macrophage metalloelastase in humans . Macrophage metalloelastase plays a crucial role in the breakdown of extracellular matrix proteins, contributing to tissue remodeling and immune response .
Mode of Action
It may interact with its target protein in a way that modulates the protein’s activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to extracellular matrix degradation and immune response .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
Based on its potential target, it could influence processes related to tissue remodeling and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-7-9-15(10-8-14)24(21,22)16-11-19(12-16)17(20)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVNHXJWWZJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)
![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)




